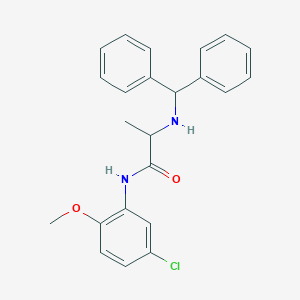
2-(benzhydrylamino)-N-(5-chloro-2-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzhydrylamino)-N-(5-chloro-2-methoxyphenyl)propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a benzhydrylamino group attached to a propanamide backbone, with a 5-chloro-2-methoxyphenyl substituent
Preparation Methods
The synthesis of 2-(benzhydrylamino)-N-(5-chloro-2-methoxyphenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzhydrylamine intermediate: This involves the reaction of benzhydryl chloride with ammonia or an amine to form benzhydrylamine.
Coupling with 5-chloro-2-methoxyphenylacetic acid: The benzhydrylamine intermediate is then coupled with 5-chloro-2-methoxyphenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
2-(benzhydrylamino)-N-(5-chloro-2-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(benzhydrylamino)-N-(5-chloro-2-methoxyphenyl)propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(benzhydrylamino)-N-(5-chloro-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(benzhydrylamino)-N-(5-chloro-2-methoxyphenyl)propanamide can be compared with other similar compounds, such as:
2-(benzhydrylamino)-N-(2-methoxyphenyl)propanamide: This compound has a similar structure but lacks the chlorine substituent, which may affect its chemical reactivity and biological activity.
2-(benzhydrylamino)-N-(5-chloro-2-hydroxyphenyl)propanamide:
2-(benzhydrylamino)-N-(5-chloro-2-ethoxyphenyl)propanamide: The ethoxy group provides different steric and electronic effects compared to the methoxy group, influencing the compound’s behavior in various reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23ClN2O2 |
|---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
2-(benzhydrylamino)-N-(5-chloro-2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C23H23ClN2O2/c1-16(23(27)26-20-15-19(24)13-14-21(20)28-2)25-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-16,22,25H,1-2H3,(H,26,27) |
InChI Key |
WPOLOFLHBVULOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















